N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine
Description
N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a (2-ethoxyphenyl)methyl group at the N(4) position. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-16-11-6-4-3-5-10(11)7-14-15-8-12-13-9-15/h3-6,8-9,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKJCMBTMMYGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323709 | |
| Record name | N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
445413-73-0 | |
| Record name | N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
Antimicrobial Activity
- Antifungal Properties : Compounds containing the 1,2,4-triazole moiety have demonstrated potent antifungal activities. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit enhanced antifungal effects against various strains such as Aspergillus and Candida species. Studies indicate that modifications to the triazole ring can significantly improve efficacy compared to existing antifungal agents .
- Antibacterial Effects : Research has highlighted the antibacterial potential of triazole derivatives against Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions on the triazole ring exhibit activity comparable to traditional antibiotics like gentamicin and ciprofloxacin .
- Antitumor Activity : Several studies have reported that triazole derivatives can inhibit tumor growth in various cancer cell lines. Notably, compounds with specific substituents have shown IC50 values in the nanomolar range against cancer cells such as MKN-45 and H460 . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticancer activity .
Fungicides and Herbicides
The incorporation of 1,2,4-triazole derivatives into agricultural formulations has proven beneficial. These compounds are being explored as potential fungicides due to their ability to inhibit fungal growth effectively. For instance, certain triazole derivatives have been tested for their efficacy against plant pathogens like Fusarium and Phytophthora, showing promising results that could lead to their use in crop protection .
Corrosion Inhibitors
The unique chemical properties of 1,2,4-triazoles have led to their application as corrosion inhibitors in various industrial settings. Their ability to form stable complexes with metal ions makes them suitable for protecting metals from oxidative damage .
Supramolecular Chemistry
Research into supramolecular assemblies has identified triazole derivatives as potential building blocks due to their ability to participate in hydrogen bonding and π-π interactions. This characteristic is valuable in designing new materials with specific electronic or optical properties .
Case Study 1: Antifungal Efficacy
A study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida albicans. The results indicated that certain compounds exhibited MIC values significantly lower than established antifungals like fluconazole, suggesting a new avenue for treatment options in fungal infections .
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, a derivative of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine was tested against several cancer cell lines. The compound demonstrated potent cytotoxicity with an IC50 value of 50 nM against H460 cells, indicating its potential as a lead compound for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine, highlighting substituent variations and their implications:
Key Observations :
- Steric Effects: The ortho-ethoxy group may hinder molecular interactions compared to para-substituted analogs (e.g., 4-dimethylaminophenyl), impacting binding affinity in biological systems .
- Biological Activity : Analogs with naphthalene or heteroaromatic substituents (e.g., thiophene) exhibit stronger antifungal activity (MIC ≤ 3.125 µg/mL), suggesting that bulkier aromatic groups enhance antimicrobial potency .
Target Compound Hypotheses :
- The ethoxy group may enhance lipophilicity, improving membrane permeability compared to polar substituents (e.g., -OH or -NH₂).
- Reduced steric hindrance compared to naphthalene derivatives could allow broader enzyme inhibition.
Biological Activity
N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be depicted as follows:
This compound is synthesized through various methods involving the reaction of substituted phenyl derivatives with triazole precursors. The synthesis typically involves the use of reagents such as hydrazine and ethoxyphenyl aldehydes under controlled conditions.
Anticancer Activity
- Mechanism of Action : Research indicates that 1,2,4-triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown to arrest the cell cycle at the G2/M phase and disrupt tubulin polymerization, leading to cell death .
- Case Studies : A study evaluating various 1,2,4-triazole derivatives demonstrated that specific modifications could enhance their anticancer efficacy. For example, compounds with an amino group at position 5 showed significant cytotoxicity against human colon cancer cell lines (HCT116) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Antibacterial Properties : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives containing a triazole ring can inhibit bacterial growth effectively .
- Mechanism : The antibacterial action is attributed to the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. Molecular docking studies suggest that the presence of triazole enhances binding affinity to the active site of this enzyme .
Anti-inflammatory Effects
- Cytokine Modulation : N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine has been shown to modulate cytokine release in immune cells. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound .
- Therapeutic Potential : Given its ability to influence inflammatory pathways, this compound could be explored as a potential therapeutic agent for inflammatory diseases.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions between substituted amines and triazole precursors. For example, analogous 1,2,4-triazole derivatives are synthesized by reacting intermediates (e.g., 4H-1,2,4-triazole-4-amine) with aldehydes or ketones in ethanol under acidic catalysis (e.g., HCl) . Optimization may involve varying catalysts (e.g., H₂SO₄ vs. HCl), temperatures (room temperature vs. reflux), and solvent systems (e.g., ethanol, DMF) to improve yield. Purification via recrystallization or column chromatography is recommended.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and verify the absence of side products.
- HPLC or LC-MS for purity assessment, especially to detect unreacted starting materials.
- FT-IR spectroscopy to identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹ and ethoxy C-O stretches at ~1250 cm⁻¹) .
- Elemental analysis (CHNS) to validate molecular composition.
Q. What safety protocols are essential when handling this compound and its intermediates?
- Methodology :
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Store waste separately in labeled containers for hazardous organics and coordinate with certified waste management services for disposal .
- Conduct reactions in fume hoods to mitigate inhalation risks, particularly for volatile byproducts.
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodology :
- In vitro assays : Screen against target enzymes (e.g., fungal CYP51 for antifungal activity) or cell lines (e.g., cancer cells for cytotoxicity).
- Dose-response studies (IC₅₀/EC₅₀ determination) using serial dilutions.
- Include positive controls (e.g., fluconazole for antifungal tests) and negative controls (solvent-only) .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity and binding interactions of N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine?
- Methodology :
- Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., protein active sites). Validate with experimental IC₅₀ data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., pH, temperature, solvent polarity) that may alter compound solubility or stability.
- Structural analogs : Test derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .
- Reproducibility checks : Replicate experiments in independent labs with standardized protocols.
Q. How can researchers design multi-step syntheses for derivatives to enhance pharmacological properties?
- Methodology :
- Introduce functional groups (e.g., sulfanyl, fluorobenzyl) via post-synthetic modifications. For example, thiol-ene "click" chemistry or Pd-catalyzed cross-coupling .
- Optimize lipophilicity using logP calculations (e.g., fluorinated or trifluoromethyl groups improve membrane permeability) .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
